molecular formula C21H14ClFN2O3S2 B11580580 [(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11580580
M. Wt: 460.9 g/mol
InChI Key: YWFUDFOXBPTTDK-LSCVHKIXSA-N
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Description

[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone ring fused with an indole moiety, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with the synthesis of the indole derivative through Fischer indole synthesis.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the indole derivative with the thiazolidinone ring under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

In medicine, thiazolidinone derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may exhibit similar therapeutic effects and is a subject of ongoing research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may interact with specific binding sites, while the thiazolidinone ring can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their biological activities.

    Benzyl Substituted Compounds: Known for their diverse pharmacological effects.

Uniqueness

[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of a thiazolidinone ring with an indole moiety and specific halogen substitutions. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C21H14ClFN2O3S2

Molecular Weight

460.9 g/mol

IUPAC Name

2-[(5Z)-5-[[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H14ClFN2O3S2/c22-15-5-3-6-16(23)14(15)10-24-9-12(13-4-1-2-7-17(13)24)8-18-20(28)25(11-19(26)27)21(29)30-18/h1-9H,10-11H2,(H,26,27)/b18-8-

InChI Key

YWFUDFOXBPTTDK-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)N(C(=S)S4)CC(=O)O

Origin of Product

United States

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